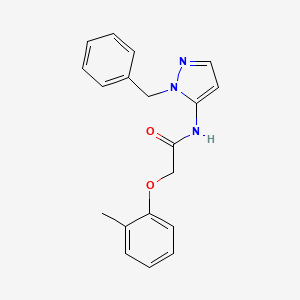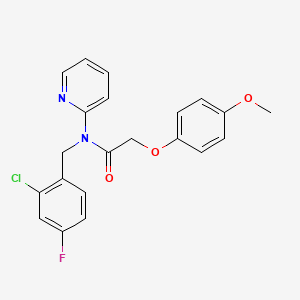![molecular formula C26H31N3O3 B11309307 5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309307.png)
5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(3,4-diméthylphényl)-N-[2-(4-méthoxyphényl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de l’oxazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(3,4-diméthylphényl)-N-[2-(4-méthoxyphényl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide implique généralement plusieurs étapes, notamment la formation du cycle oxazole et la fonctionnalisation ultérieure. Les voies de synthèse courantes peuvent inclure :
Formation du cycle oxazole : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Fonctionnalisation : Introduction des groupes 3,4-diméthylphényl et 4-méthoxyphényl, ainsi que de la partie éthyle pipéridin-1-yle, par le biais de diverses réactions de couplage.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse pour la mise à l’échelle, notamment l’utilisation de catalyseurs, de solvants et de conditions de réaction efficaces pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy et méthyle.
Réduction : Les réactions de réduction pourraient cibler le cycle oxazole ou d’autres groupes fonctionnels.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Y compris l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : Agents halogénants, nucléophiles, etc.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés, mais pourraient inclure divers dérivés oxydés, réduits ou substitués du composé d’origine.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être étudié pour son potentiel en tant que catalyseur ou précurseur de catalyseur dans diverses réactions chimiques.
Science des matériaux :
Biologie et médecine
Pharmacologie : Investigation de son potentiel en tant qu’agent thérapeutique, y compris son activité contre des cibles biologiques spécifiques.
Biochimie : Études sur ses interactions avec les biomolécules et ses effets sur les voies biologiques.
Industrie
Agriculture : Utilisation potentielle en tant que pesticide ou herbicide.
Produits pharmaceutiques : Développement de nouveaux médicaments ou de systèmes d’administration de médicaments.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be studied for its potential as a catalyst or catalyst precursor in various chemical reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent, including its activity against specific biological targets.
Biochemistry: Studies on its interactions with biomolecules and its effects on biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or drug delivery systems.
Mécanisme D'action
Le mécanisme d’action du 5-(3,4-diméthylphényl)-N-[2-(4-méthoxyphényl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide dépendrait de son activité biologique spécifique. Généralement, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les canaux ioniques, en modulant leur activité et en affectant diverses voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Phényl-1,2-oxazole-3-carboxamide : Un analogue plus simple présentant des caractéristiques structurales similaires.
N-[2-(4-Méthoxyphényl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide : Manquant du groupe 3,4-diméthylphényl.
5-(3,4-Diméthylphényl)-1,2-oxazole-3-carboxamide : Manquant du groupe éthyle pipéridin-1-yle.
Propriétés
Formule moléculaire |
C26H31N3O3 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H31N3O3/c1-18-7-8-21(15-19(18)2)25-16-23(28-32-25)26(30)27-17-24(29-13-5-4-6-14-29)20-9-11-22(31-3)12-10-20/h7-12,15-16,24H,4-6,13-14,17H2,1-3H3,(H,27,30) |
Clé InChI |
TYQBVIJOJVUGEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11309230.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11309233.png)

![N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309258.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11309260.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11309268.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309273.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11309274.png)
![1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B11309276.png)


![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309300.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309312.png)
![3,5,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11309334.png)
